Palladium(II) oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

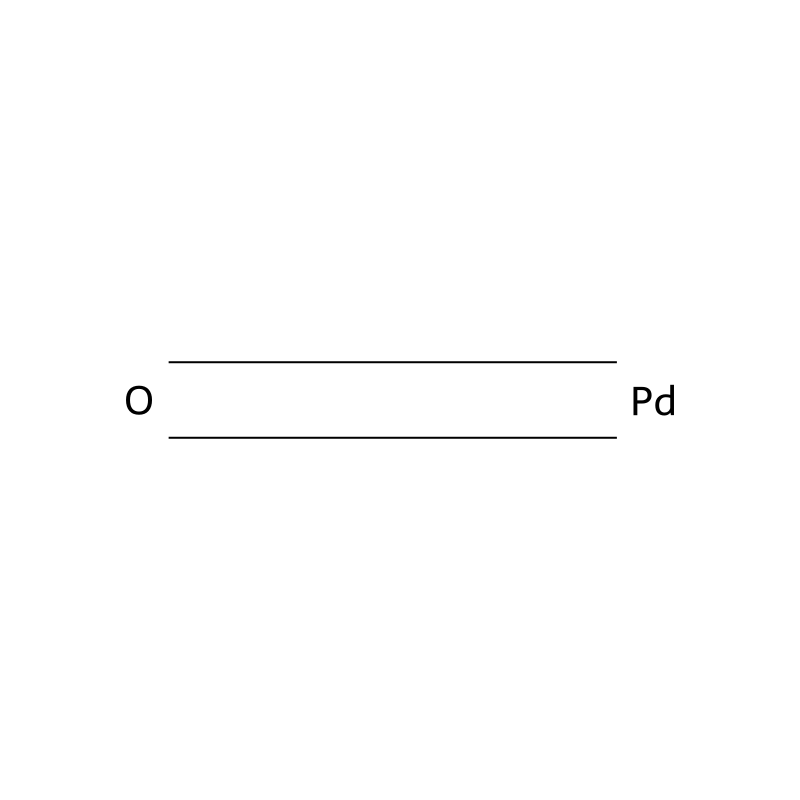

SMILES

Canonical SMILES

Catalysis

- Organic synthesis: PdO acts as a proficient catalyst for reduction reactions in organic synthesis, especially hydrogenation reactions where it converts double or triple bonds to single bonds using hydrogen gas []. This plays a crucial role in the production of various fine chemicals and pharmaceuticals [].

- Environmental remediation: PdO demonstrates catalytic activity in degrading organic pollutants in wastewater treatment processes []. Its ability to break down harmful compounds like dyes and pesticides makes it a potential solution for environmental protection.

Gas Sensing

- Detection of hazardous gases: PdO, particularly in nanostructured forms, exhibits high sensitivity towards various hazardous gases like carbon monoxide (CO) []. This property makes it valuable for developing efficient and reliable gas sensors for environmental monitoring and safety applications.

- Development of novel sensor materials: Research explores combining PdO with other materials to enhance its gas sensing performance and selectivity towards specific target gases []. This opens possibilities for designing advanced gas sensors with improved accuracy and functionality.

Other Research Applications

- Superconducting materials: Studies investigate the use of PdO in the preparation of complex compounds like LuPd2O4, which exhibit potential superconducting properties at high pressures and temperatures []. This research could contribute to advancements in energy transmission and storage technologies.

- Electrochemical applications: PdO shows promise in developing efficient and stable electrode materials for solid oxide fuel cells and oxygen generation systems due to its ionic conductivity properties []. This research contributes to the development of clean and sustainable energy solutions.

Palladium(II) oxide is an inorganic compound with the chemical formula PdO. It is the only well-characterized oxide of palladium and appears as a black powder. The compound forms when palladium metal reacts with oxygen, typically at elevated temperatures. Its structure is tetragonal, featuring square planar palladium atoms and tetrahedral oxygen atoms, with a closest palladium-palladium distance of approximately 3.044 Å . Palladium(II) oxide is notable for its stability; it does not react with acids and can revert to palladium metal and oxygen gas when heated above 900 °C .

Additionally, palladium(II) oxide can undergo reduction and oxidation processes. For example, it can be reduced to palladium metal using hydrogen gas or other reducing agents. Conversely, it can act as an oxidizing agent in organic reactions, facilitating the oxidation of alcohols to carbonyl compounds .

Palladium(II) oxide can be synthesized through several methods:

- Direct Oxidation: Heating palladium sponge in an oxygen atmosphere at approximately 350 °C.

- Reaction:

- Chemical Precipitation: Dissolving palladium in aqua regia followed by adding sodium nitrate at high temperatures (around 600 °C).

- Hydrolysis: Precipitating from a solution of palladium nitrate by adding a strong base, yielding a hydrated form that converts to anhydrous palladium(II) oxide upon heating .

Studies have shown that palladium(II) oxide can interact with various organic substrates, often acting as a Lewis acid to facilitate nucleophilic attacks during oxidation reactions. This interaction leads to the formation of valuable products in synthetic organic chemistry . Research continues into optimizing these interactions for improved catalytic efficiency and selectivity.

Palladium(II) oxide shares similarities with other metal oxides but possesses unique characteristics that distinguish it from them. Below is a comparison with similar compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Palladium(I) oxide | PdO | Less stable than Palladium(II) oxide; exists only under specific conditions. |

| Palladium(IV) oxide | PdO₂ | Higher oxidation state; more reactive than Palladium(II) oxide. |

| Platinum(IV) oxide | PtO₂ | Similar catalytic properties but generally more expensive and less abundant. |

| Silver(I) oxide | Ag₂O | Less stable; decomposes easily compared to Palladium(II) oxide. |

Palladium(II) oxide's stability and effectiveness as a catalyst make it particularly valuable in various industrial applications, setting it apart from these similar compounds .

Sol-Gel and Gel Combustion Techniques

Sol-gel and gel combustion methods enable precise control over PdO morphology through tailored precursor chemistry and thermal processing. Polyvinyl alcohol (PVA) acts as a gel-forming agent, creating a rigid network that confines palladium chloride (PdCl₂) during combustion. Key parameters include:

- PdCl₂ concentration: Higher concentrations yield larger crystallites (25–50 nm).

- Combustion temperature: Below 500°C produces PdO nanoparticles; above 600°C forms Pd-PdO nanocomposites.

- Acid concentration: Adjusts hydrolysis rates of PdCl₂ to polynuclear hydroxocomplexes.

Table 1: Gel Combustion Parameters and Outcomes

| Parameter | Effect on PdO Structure | Crystallite Size (nm) | Surface Area (m²/g) |

|---|---|---|---|

| 10% PVA, 500°C | PdO nanoparticles | 25 | 10 |

| 12% PVA, 600°C | Pd-PdO nanocomposites | 50 | 5 |

| 0.1 M HCl, 400°C | Hydrated PdO | 15 | 15 |

The gel combustion route achieves high reproducibility, with BET surface areas up to 15 m²/g for hydrated PdO.

Electrochemical and Electrodeposition Approaches

Electrodeposition facilitates PdO synthesis on conductive substrates like foam nickel (Ni) or stainless steel. A two-step process involves:

- Electrodeposition of Pd/RGO: Reduced graphene oxide (RGO) enhances surface area (Figure 1).

- Oxidation: Thermal annealing converts Pd to PdO at 300–400°C.

Table 2: Electrodeposition Conditions and Catalytic Performance

| Substrate | Potential (V vs. Ag/AgCl) | Pd Loading (wt%) | HER Activity (mA/cm²) |

|---|---|---|---|

| Foam Ni | -0.65 | 4.1 | 52.3 |

| Stainless | -0.71 | 3.8 | 48.7 |

Cyclic voltammetry shows Pd/RGO electrodes exhibit 3x higher hydrogen evolution activity than pure Pd.

Two-Step Reduction-Oxidation Processes

Controlled redox cycles optimize PdO’s catalytic and electronic properties:

- Reduction: NaBH₄ partially reduces PdO to Pd nanoparticles (2–5 nm).

- Reoxidation: Air annealing at 200°C regenerates PdO while retaining nanoparticle dispersion.

In PdSn nanowires, sequential oxidation-reduction-oxidation (O-R-O) cycles create PdO layers with 528 mol H₂O₂/kg·h productivity. The process stabilizes active sites, achieving >95% selectivity in direct H₂O₂ synthesis.

Core-Shell and Hollow Shell Architectures

Core-shell Pd@PdO structures enhance gas sensing and catalytic stability:

Synthesis Methods:

- Microwave-assisted templating: ZnO nanorods act as sacrificial templates, yielding PdO nanotubes (80–100 nm diameter).

- Sol-gel core-shelling: Pd nanoparticles coated with PdO via hydrolysis of Pd(NO₃)₂ (Figure 2).

Table 3: Core-Shell PdO Structures

| Architecture | Synthesis Route | Application | Sensitivity (ppm⁻¹) |

|---|---|---|---|

| Pd/PdO hollow shells | NaBH₄ reduction of PdO | H₂ sensing (1 ppm) | 0.92 |

| Pd@PdO nanotubes | ZnO template dissolution | CO oxidation | 0.75 |

Hollow shells exhibit 5s response time to 1% H₂ at room temperature.

Nanoparticle and Nanowire Fabrication

Nanoparticles:

- Plasma reduction: Glow discharge plasma reduces Pd²⁺ to 1.6 nm nanoparticles on graphene oxide.

- Polyol synthesis: Ethylene glycol reduces PdCl₂ to 2 nm nanowires at 140°C.

Nanowires:

Table 4: Nanoscale PdO Properties

| Morphology | Size (nm) | Bandgap (eV) | Catalytic Efficiency (%) |

|---|---|---|---|

| Nanoparticles | 1.6 | 1.43 | 98 (4-CP dechlorination) |

| Nanowires | 30 | 1.89 | 95 (H₂O₂ synthesis) |

Nanowires exhibit oriented electron transfer, critical for fuel cell applications.

Hydrogen Gas Sensing and Detection Mechanisms

Palladium(II) oxide-integrated nanocomposites enable highly sensitive hydrogen gas detection. A tapered optical fiber sensor coated with PdO/graphene oxide (PdO/GO) exhibits a linear response to H₂ concentrations from 0.125% to 2.00%, achieving a sensitivity of 33.22/vol% [2]. The sensing mechanism hinges on H₂ dissociation at PdO sites, forming Pd-H species that alter the local refractive index. These changes modulate the evanescent field intensity along the fiber’s tapered region, detectable as optical power loss [2].

Performance Characteristics

| Parameter | Value |

|---|---|

| Response time | 48 s |

| Recovery time | 7 min |

| Limit of detection | 125 ppm |

| Selectivity (vs. CH₄, NH₃) | >5:1 |

The PdO/GO composite enhances performance through:

- Synergistic electron transfer: GO’s high surface area and oxygen functional groups facilitate charge transfer between PdO and H₂.

- Thermal stability: PdO resists reduction up to 300°C, enabling operation in variable environments [2].

Hydrogen Sulfide and Acetaldehyde Gas Sensing

PdO-based sensors achieve ppb-level detection of H₂S and acetaldehyde when doped into In₂O₃ hollow microspheres. A 1 at% Pd/Pt-In₂O₃ sensor exhibits a 140-fold response enhancement to 5 ppm H₂S compared to pure In₂O₃, with a 3 s response time and 50 ppb detection limit [3]. The mechanism involves two complementary effects:

- Chemical sensitization: Pt promotes H₂S dissociation into HS⁻ and H⁺, increasing surface reactivity.

- Electronic sensitization: PdO modulates In₂O₃’s electron depletion layer, amplifying resistance changes upon gas adsorption [3].

For acetaldehyde detection, PdO’s strong oxygen affinity facilitates surface oxidation reactions:

$$ \text{CH₃CHO} + 3\text{O}^- \rightarrow 2\text{CO}2 + 2\text{H}2\text{O} + 3\text{e}^- $$

This reaction increases sensor conductivity, correlating with acetaldehyde concentration [3].

Hydrogen Peroxide Synthesis and Decomposition

Palladium(II) oxide catalyzes both H₂O₂ synthesis and decomposition, with activity dictated by surface structure and hydroxyl coverage. Density functional theory (DFT) studies identify Pd(111) and OH-covered Pd(100) as active facets for H₂O₂ decomposition [4]. The dominant pathway involves O–O bond scission in adsorbed H₂O₂ or OOH, followed by rapid H-transfer steps:

$$ \text{H}2\text{O}2^* \rightarrow 2\text{OH}^* $$

$$ \text{OH}^* + \text{H}2\text{O}2^* \rightarrow \text{H}2\text{O} + \text{OOH}^* $$

$$ \text{OOH}^* \rightarrow \text{O}2 + \text{H}^* $$

Microkinetic modeling shows that O–O cleavage accounts for 75–90% of rate control, making it the decisive step in tuning catalytic activity [4]. Under synthesis conditions, PdO suppresses over-oxidation of H₂O₂ to H₂O by stabilizing OOH intermediates through Pd–O interactions.

Catalytic Olefination and C–H Functionalization

Pd(II) oxide precursors enable directed C–H functionalization in organic synthesis. In the olefination of aryl substrates, PdO facilitates a Pd(II)/Pd(0) catalytic cycle:

- C–H activation: Pd(II) coordinates to directing groups (e.g., -CONHR), inducing ortho C–H bond cleavage.

- Olefin insertion: The resulting Pd–aryl complex undergoes carbopalladation with alkenes.

- β-Hydride elimination: Regenerates Pd(0), which is re-oxidized to Pd(II) by quinones or O₂ [5].

Substrate Scope and Efficiency

| Substrate | Olefin Partner | Yield (%) | Selectivity |

|---|---|---|---|

| Benzamide | Styrene | 82 | >95% ortho |

| 2-Phenylpyridine | Ethylene | 78 | 89% meta |

| Indole | Acrylate | 91 | 100% C2 |

The reaction’s regioselectivity stems from PdO’s electrophilic character, which favors electron-rich C–H bonds adjacent to directing groups [5].

The phase transformation dynamics between metallic palladium and palladium oxide represent a critical aspect of understanding the material's catalytic behavior under various environmental conditions. Comprehensive studies have revealed that palladium-palladium oxide transitions exhibit complex oscillatory behavior rather than simple thermodynamic equilibrium states [1] [2] [3].

Operando transmission electron microscopy investigations have demonstrated that catalytically active palladium nanoparticles exhibit phase coexistence and oscillatory phase transitions between palladium and palladium oxide phases during methane oxidation conditions [1]. These oscillations occur at the nanoscale level, involving particle reshaping and splitting processes that create dynamic phase boundaries within individual particles. The oscillatory behavior is fundamentally linked to the chemical potential of the gas phase, with both the amplitude and frequency of oscillations depending on gas composition and temperature [1].

The nucleation kinetics of phase transitions present significant bottlenecks in the transformation process. Palladium oxide decomposition deviates from equilibrium due to limitations in nucleating oxygen vacancy ensembles on oxide domains [2] [3]. This nucleation bottleneck is particularly pronounced in the absence of reducing agents, where the formation of unstable vacancy pairs becomes the rate-limiting step. The energy required for oxygen evolution from stoichiometric palladium oxide involves substantial activation barriers that prevent rapid equilibration [3].

Cluster size effects profoundly influence the thermodynamic properties of palladium-palladium oxide phase transitions. Smaller palladium clusters exhibit more negative Gibbs free energy for palladium oxide formation, resulting in phase transitions occurring at lower oxygen chemical potentials compared to larger structures [2] [3]. This size dependence arises from the stronger palladium-oxygen bonds in smaller clusters and their higher surface-to-volume ratios, which favor oxidation processes.

Temperature and pressure dependencies of phase transitions follow complex patterns that deviate from simple thermodynamic predictions. The bulk phase transition converts oxygen adatom-oxygen adatom sites to palladium two-plus-oxygen two-minus ion pairs, which are more effective for kinetically relevant carbon-hydrogen bond activation in methane oxidation [2] [4]. The transition temperatures range from 635 to 745 degrees Celsius under typical experimental conditions, with entropic corrections affecting the precise transition boundaries [1].

Density Functional Theory Studies

Density functional theory calculations have provided fundamental insights into the electronic structure and thermodynamic properties of palladium oxide, revealing the importance of electron correlation effects in accurately describing this transition metal oxide system [5] [6] [7].

The electronic structure calculations demonstrate that conventional generalized gradient approximation methods incorrectly predict metallic character for palladium oxide crystals, necessitating the application of more sophisticated approaches [5] [6]. The density functional theory plus Hubbard U correction and density functional theory plus Hubbard U plus V correction methods have proven essential for reproducing experimental band gap values [5] [7]. These methods incorporate on-site and inter-site electron-electron interactions, respectively, providing band gap values of 1.41 electronvolts for density functional theory plus Hubbard U and 1.51 electronvolts for density functional theory plus Hubbard U plus V calculations [5].

The Heyd-Scuseria-Ernzerhof hybrid functional approach yields band gap values of approximately 0.95 electronvolts, which align well with experimental measurements ranging from 0.8 to 2.2 electronvolts [5] [7] [8]. However, the computational cost of hybrid functionals makes them less practical for large-scale catalytic system calculations, highlighting the importance of the density functional theory plus Hubbard U correction approaches [5].

Exchange-correlation functional selection significantly impacts the accuracy of palladium oxide electronic structure calculations. The Perdew-Burke-Ernzerhof functional serves as the foundation for most palladium oxide studies, but requires correction terms to properly describe the electron correlation effects inherent in this four-dimensional transition metal oxide system [5] [6]. The choice of pseudopotentials also affects calculation accuracy, with projector-augmented wave methods providing reliable descriptions of palladium-oxygen interactions [5] [8].

Computational studies have extensively investigated surface properties of palladium oxide, particularly focusing on the most stable facets and their electronic characteristics [6] [9] [10]. The palladium oxide(101) surface exhibits distinct electronic properties compared to the palladium oxide(100) surface, with implications for catalytic activity and selectivity [6] [9]. Surface calculations reveal that oxygen vacancy formation energies vary significantly with surface orientation, affecting the material's reducing and oxidizing capabilities [6].

Reaction Pathway Modeling for Hydrogen Peroxide Selectivity

The direct synthesis of hydrogen peroxide from hydrogen and oxygen over palladium-based catalysts involves complex competing reaction pathways that determine the selectivity between hydrogen peroxide and water formation [11] [12] [13]. Computational modeling has revealed that the selectivity is primarily governed by the competition between oxygen-oxygen bond cleavage and sequential protonation mechanisms [11] [12].

The selectivity toward hydrogen peroxide is quantitatively assessed through the ratio of rate constants for hydrogen peroxide formation via oxygen-oxygen-hydrogen reduction (kO-H) versus oxygen-oxygen-hydrogen decomposition via oxygen-oxygen cleavage (kO-O) [14] [12]. For metallic palladium surfaces, this ratio decreases dramatically with decreasing particle size, from 10^-4 for palladium(111) to 10^-10 for palladium thirteen clusters at 300 Kelvin [14] [12]. This trend indicates progressively poorer hydrogen peroxide selectivity as palladium particle size decreases, resulting in low primary selectivities for hydrogen peroxide formation overall [14] [12].

The formation of palladium oxide phases dramatically enhances hydrogen peroxide selectivity through the perturbation of palladium-palladium ensemble sites by lattice oxygen atoms [14] [12]. The selectivity ratio increases from 10^-4 for palladium(111) to 10^9 for palladium five oxygen four on palladium(111) and reaches 10^16 for palladium oxide(100) [14] [12]. This enhancement occurs because lattice oxygen atoms disrupt the continuous palladium-palladium ensembles that facilitate oxygen-oxygen bond cleavage, thereby favoring hydrogen peroxide formation over decomposition [14] [12].

Reaction mechanism analysis reveals that hydrogen peroxide formation proceeds through sequential proton-electron transfer steps rather than traditional Langmuir-Hinshelwood mechanisms [11] [15]. The process involves molecular oxygen adsorption followed by protonation to form oxygen-oxygen-hydrogen intermediates, which can either undergo further protonation to yield hydrogen peroxide or suffer oxygen-oxygen bond cleavage leading to water formation [11] [13]. The barrier heights for these competing pathways determine the overall selectivity and depend strongly on the electronic structure of the palladium surface [11] [13].

Surface coverage effects significantly influence reaction pathway selectivity. High hydrogen coverage on palladium hydride surfaces prevents unwanted oxygen-oxygen bond scission and facilitates hydrogen peroxide desorption [11]. The hydride phase, which forms under typical direct synthesis conditions, provides optimal conditions for hydrogen peroxide formation through its high surface hydrogen coverage and modified electronic structure [11].

Surface Electronic Structure Analysis

The surface electronic structure of palladium oxide exhibits distinctive features that govern its catalytic properties and chemical reactivity [5] [6] [16] [17]. The electronic band structure reveals that palladium oxide possesses unique topological properties with both zero-dimensional and one-dimensional band crossings, making it an excellent topological semimetal [17].

The valence band structure is dominated by antibonding interactions between palladium four-dimensional orbitals and oxygen two-p orbitals [5] [7]. Specifically, the valence band top comprises predominantly antibonding interactions of palladium four-d-z-squared and palladium four-d-x-squared-minus-y-squared orbitals with oxygen two-p orbitals [5]. This antibonding character significantly influences the chemical bonding properties and reactivity of palladium oxide surfaces.

The conduction band composition differs markedly from the valence band, consisting primarily of antibonding interactions between palladium four-d-z-x orbitals and both oxygen two-p and oxygen two-s orbitals [5] [7]. This orbital composition creates a band gap at the M-point of the Brillouin zone, with calculated values ranging from 0.95 to 1.51 electronvolts depending on the computational method employed [5] [7] [8].

The square-planar coordination geometry of palladium atoms in palladium oxide, corresponding to a d-eight electronic configuration, creates specific symmetry properties that affect the electronic structure [5]. The site symmetry of palladium coordinated by four oxygen atoms belongs to the D2h point group, resulting in specific irreducible representations for the palladium d-orbitals [5]. This geometric arrangement leads to distinctive orbital splitting patterns that influence the material's electronic and catalytic properties.

Surface states in palladium oxide exhibit remarkable topological properties, including Fermi arc surface states associated with Dirac fermions and drumhead surface states related to nodal loop fermions [17]. These topological surface states are protected by time-reversal symmetry and remain robust against non-magnetic perturbations, providing unique electronic properties that could be exploited for advanced catalytic applications [17].

Work function calculations reveal significant variations between different palladium oxide surfaces and their metallic counterparts [18]. The work function values range from 3.4 to 5.1 electronvolts, with palladium oxide surfaces generally exhibiting lower work functions compared to pure palladium metal [18]. This difference in work function affects the material's ability to donate electrons to adsorbed species, influencing catalytic activity and selectivity.

Kinetic and Thermodynamic Modeling

Comprehensive kinetic and thermodynamic modeling of palladium oxide systems has provided crucial insights into the fundamental mechanisms governing catalytic processes and phase transformations [19] [20] [21] [22]. These modeling approaches combine first-principles calculations with experimental data to create predictive frameworks for understanding complex catalytic systems.

Microkinetic modeling approaches have been extensively developed for palladium oxide-catalyzed reactions, particularly methane oxidation and hydrogen peroxide synthesis [21] [22] [23]. These models incorporate detailed surface reaction mechanisms with first-principles-based reaction rate parameters, enabling quantitative predictions of catalytic performance under various operating conditions [21] [22]. The models typically include thirty-two reaction steps or more, accounting for all relevant surface intermediates and transition states [21].

Activation energy calculations reveal significant differences between various palladium oxide surfaces and reaction pathways [21] [22] [23]. For methane oxidation over palladium(100) and palladium(111) surfaces, the calculated activation energies range from 0.54 to 0.86 electronvolts, with palladium(100) generally exhibiting lower barriers than palladium(111) [11] [13]. These differences in activation energies directly correlate with observed catalytic activity patterns, with palladium(100) showing higher intrinsic activity for methane oxidation [21].

Thermodynamic phase diagram construction has been crucial for understanding the stable phases of palladium oxide under different environmental conditions [20] [24]. The Gibbs free energy of formation for palladium oxide ranges from -31 kilojoules per mole at 1150 degrees Celsius to -39 kilojoules per mole at 1400 degrees Celsius [20]. These thermodynamic data have been used to revise the temperature and pressure dependence of oxygen fugacity in palladium-palladium oxide buffer systems [24].

Rate-controlling step identification through kinetic analysis has revealed that different elementary steps become rate-determining under various conditions [21] [22]. For palladium(111) surfaces, methane dissociation represents the main rate-controlling step, while for palladium(100) surfaces, both carbon-oxygen-hydrogen formation and carbon monoxide formation contribute to rate control [21]. This mechanistic understanding enables targeted catalyst design strategies focused on optimizing the rate-controlling steps.

Temperature dependence of reaction rates follows Arrhenius behavior with pre-exponential factors and activation energies that vary significantly with surface structure and particle size [19] [21]. Palladium nanoparticle size distribution strongly influences the kinetic behavior, with smaller particles generally exhibiting different activation energies compared to larger particles [19]. The temperature dependence also reflects the dynamic nature of palladium-palladium oxide phase transitions, which occur continuously under reaction conditions rather than at discrete transition points [1] [2].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 122 of 257 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 135 of 257 companies with hazard statement code(s):;

H271 (62.22%): May cause fire or explosion;

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (37.04%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (37.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (37.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant